molecular formula C6H4BrClFN B15235167 3-Bromo-2-(chloromethyl)-5-fluoropyridine

3-Bromo-2-(chloromethyl)-5-fluoropyridine

Cat. No.: B15235167
M. Wt: 224.46 g/mol
InChI Key: JHWCDEZVUGVNQI-UHFFFAOYSA-N
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Description

3-Bromo-2-(chloromethyl)-5-fluoropyridine is a halogenated pyridine derivative. This compound is of significant interest in the field of organic chemistry due to its unique structural features and potential applications in various scientific domains. The presence of bromine, chlorine, and fluorine atoms in the pyridine ring makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(chloromethyl)-5-fluoropyridine typically involves halogenation reactions. One common method is the halogen dance reaction, which involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes halogenation, chloromethylation, and fluorination steps under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(chloromethyl)-5-fluoropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized pyridines .

Scientific Research Applications

3-Bromo-2-(chloromethyl)-5-fluoropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(chloromethyl)-5-fluoropyridine involves its interaction with molecular targets through its halogen atoms. The presence of bromine, chlorine, and fluorine atoms enhances its reactivity and allows it to participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The specific pathways involved depend on the nature of the reactions and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-(chloromethyl)-5-chloropyridine
  • 3-Bromo-2-(chloromethyl)-5-iodopyridine
  • 3-Bromo-2-(chloromethyl)-5-methylpyridine

Uniqueness

3-Bromo-2-(chloromethyl)-5-fluoropyridine is unique due to the presence of a fluorine atom in the pyridine ring. Fluorine atoms are known to enhance the biological activity and stability of organic compounds, making this compound particularly valuable in medicinal chemistry and drug development .

Properties

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

IUPAC Name

3-bromo-2-(chloromethyl)-5-fluoropyridine

InChI

InChI=1S/C6H4BrClFN/c7-5-1-4(9)3-10-6(5)2-8/h1,3H,2H2

InChI Key

JHWCDEZVUGVNQI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)CCl)F

Origin of Product

United States

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